Cocaethylene

Beschreibung

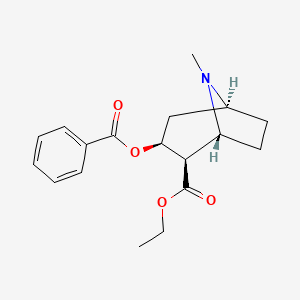

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPOSNRHZIWLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-38-4 | |

| Record name | Cocaethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Formation of Cocaethylene: A Deep Dive into the Hepatic Transesterification of Cocaine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The concurrent use of cocaine and ethanol (B145695) presents a significant public health concern, not only due to the individual toxicities of each substance but also because of a unique metabolic interaction within the liver that produces a third, highly potent psychoactive compound: cocaethylene. This whitepaper provides a comprehensive technical overview of the formation mechanism of this compound in the liver, focusing on the core enzymatic processes. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the metabolism and toxicological implications of cocaine and ethanol co-consumption.

Executive Summary

This compound is synthesized in the liver when cocaine and ethanol are present simultaneously. The formation of this active metabolite is not a direct combination of the two parent compounds but rather a transesterification reaction catalyzed by the hepatic enzyme human carboxylesterase 1 (hCE1). Under normal circumstances, hCE1 is a key enzyme in the detoxification of cocaine, hydrolyzing it into inactive metabolites. However, in the presence of ethanol, the enzymatic pathway is diverted, leading to the production of this compound, a substance with a longer half-life and potentially greater cardiotoxicity than cocaine itself. This guide will dissect the enzymatic machinery, present key kinetic data, and detail the experimental methodologies used to elucidate this critical metabolic pathway.

The Enzymatic Core of this compound Formation

The liver is the primary site of cocaine metabolism. Two major pathways are responsible for its breakdown into largely inactive metabolites: hydrolysis of the methyl ester group to form benzoylecgonine (B1201016), and hydrolysis of the benzoyl ester group to form ecgonine (B8798807) methyl ester.[1][2] The formation of benzoylecgonine is primarily catalyzed by human carboxylesterase 1 (hCE1), a serine esterase highly expressed in the liver.[3][4]

In the presence of ethanol, hCE1's catalytic activity is redirected. Instead of utilizing water as a nucleophile for hydrolysis, the enzyme preferentially uses ethanol in a transesterification reaction with cocaine.[5][6] This results in the substitution of the methyl group of cocaine with an ethyl group, forming this compound (benzoylecgonine ethyl ester).[7] This metabolic switching is a critical event, as it generates a new psychoactive substance with its own distinct pharmacological and toxicological profile.

Quantitative Data on this compound Formation

The efficiency of this compound formation is dependent on the kinetic parameters of the involved enzyme, hCE1, and the concentrations of the substrates, cocaine and ethanol. The following tables summarize key quantitative data from in vitro studies.

Table 1: Michaelis-Menten Constants (Km) for this compound Formation

| Substrate | Enzyme Source | Km Value | Reference(s) |

| Cocaine | Purified human liver carboxylesterase | 116 µM | [7] |

| Ethanol | Purified human liver carboxylesterase | 43 mM | [7] |

| Cocaine | Human hepatic microsomes | 0.56 ± 0.08 mM | [3] |

| Cocaine | Rat hepatic microsomes | 0.53 ± 0.04 mM | [3] |

| Cocaine | Dog hepatic microsomes | 0.97 ± 0.07 mM | [3] |

Table 2: Maximum Velocity (Vmax) of this compound Formation in Hepatic Microsomes

| Species | Vmax Value (pmol/minute/mg protein) | Reference(s) |

| Human | 60 ± 3 | [3] |

| Rat | 390 ± 9 | [3] |

| Dog | 233 ± 6 | [3] |

These data highlight species-specific differences in the rate of this compound formation, an important consideration for preclinical drug development and toxicological studies.

Experimental Protocols for Studying this compound Formation

A variety of in vitro and in vivo methods are employed to investigate the mechanisms of this compound formation. Below are detailed protocols for key experimental approaches.

In Vitro this compound Formation Assay using Human Liver Microsomes

This protocol is designed to measure the enzymatic formation of this compound from cocaine and ethanol in a controlled in vitro environment.

Materials:

-

Human liver microsomes

-

Cocaine hydrochloride

-

Ethanol (200 proof)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Internal standard (e.g., propylcocaine)

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final reaction volume of 200 µL containing:

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding cocaine to the pre-warmed mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of this compound concentration.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound from other cocaine metabolites in biological matrices.[8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium phosphate with an ion-pairing agent) is typically employed.

-

Detection: UV detection at 235 nm is suitable for quantifying this compound.[8] Mass spectrometry provides higher sensitivity and specificity.

-

Internal Standard: A structurally similar compound not present in the sample, such as propylcocaine, is used for accurate quantification.

Sample Preparation:

-

Extraction: Liver homogenates are buffered (e.g., with 0.1 N dibasic potassium phosphate, pH 9.1) and then extracted with an organic solvent mixture such as methylene (B1212753) chloride:isopropanol (9:1).[8]

-

Reconstitution: The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

In Vivo Animal Models

Animal models, such as mice and rats, are utilized to study the formation and effects of this compound in a whole-organism context.[9][10]

Experimental Design:

-

Animal Groups: Animals are typically divided into groups receiving:

-

Cocaine alone

-

Ethanol alone

-

Cocaine and ethanol in combination

-

Saline (control)

-

-

Drug Administration: Cocaine can be administered via various routes (e.g., intraperitoneal, oral) followed by or concurrently with ethanol administration.[9][10]

-

Sample Collection: At specified time points after drug administration, blood and liver tissue are collected.

-

Analysis: Liver tissue is homogenized, and both plasma and liver homogenates are processed for the quantification of cocaine, this compound, and other metabolites using methods like HPLC or GC-MS.

Logical Relationships in this compound Formation

The formation of this compound is a result of a competitive enzymatic process where ethanol acts as a competing nucleophile to water for the hCE1-catalyzed reaction with cocaine.

Conclusion and Future Directions

The hepatic formation of this compound via the transesterification of cocaine by hCE1 in the presence of ethanol is a well-established metabolic pathway with significant clinical and toxicological implications. This guide has provided a detailed overview of the enzymatic mechanism, key quantitative data, and the experimental protocols used to investigate this phenomenon. For researchers and drug development professionals, a thorough understanding of this pathway is crucial for developing therapeutic interventions for cocaine and ethanol co-abuse, as well as for accurately assessing the hepatotoxicity and cardiotoxicity of this unique metabolite.

Future research should focus on further elucidating the impact of genetic polymorphisms in the CES1 gene on the rate of this compound formation and individual susceptibility to its toxic effects. Additionally, the development of selective inhibitors of hCE1-mediated transesterification could represent a novel therapeutic strategy to mitigate the harmful consequences of concurrent cocaine and ethanol use. Continued investigation into the downstream signaling pathways affected by this compound will also be vital for a comprehensive understanding of its pathophysiology.

References

- 1. Human liver carboxylesterase hCE-1: binding specificity for cocaine, heroin, and their metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound formation in rat, dog, and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Synthesis and Pathophysiology - Proteopedia, life in 3D [proteopedia.org]

- 7. Purification and characterization of a human liver cocaine carboxylesterase that catalyzes the production of benzoylecgonine and the formation of this compound from alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An assay for this compound and other cocaine metabolites in liver using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of cocaine administration route on the formation of this compound in drinkers: an experiment using rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Cocaethylene by Carboxylesterase: A Technical Guide

Affiliation: Google Research

Abstract

The concurrent use of cocaine and ethanol (B145695) leads to the formation of a unique, pharmacologically active metabolite, cocaethylene, through a transesterification reaction catalyzed by human carboxylesterases. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, with a focus on the roles of human carboxylesterase 1 (hCE1) and 2 (hCE2). It consolidates current knowledge, presents conflicting findings in the literature regarding the primary catalyzing enzyme, and offers detailed experimental protocols for the in vitro study of this critical metabolic pathway. This document is intended for researchers, scientists, and drug development professionals investigating the metabolism, pharmacology, and toxicology of cocaine.

Introduction to Human Carboxylesterases

Human carboxylesterases (CES) are a superfamily of serine hydrolases primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver and small intestine.[1][2] These enzymes play a crucial role in the hydrolysis of a wide array of ester-containing endogenous and xenobiotic compounds, including many therapeutic drugs.[2] In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs.[2] While they share some structural homology, hCE1 and hCE2 exhibit distinct substrate specificities. Generally, hCE1 preferentially hydrolyzes substrates with a large acyl group and a small alcohol moiety, whereas hCE2 favors substrates with a small acyl group and a large alcohol group.[2]

The Role of Carboxylesterases in Cocaine Metabolism

Cocaine possesses two ester linkages that are susceptible to hydrolysis. The metabolism of cocaine is complex, and there is a notable controversy in the scientific literature regarding the primary roles of hCE1 and hCE2.

One body of research suggests that hCE1 is the principal enzyme responsible for the hydrolysis of the methyl ester of cocaine to produce the inactive metabolite benzoylecgonine (B1201016).[1][3] In the presence of ethanol, this catalytic activity of hCE1 is believed to be redirected towards a transesterification reaction, leading to the formation of this compound.[1][4]

Conversely, other significant studies propose that hCE1 has a negligible role in the hydrolysis of cocaine.[5] These studies demonstrate that human intestinal carboxylesterase (hCE2) is the primary enzyme that hydrolyzes the benzoyl ester of cocaine to form ecgonine (B8798807) methyl ester and benzoic acid.[5] According to this research, hCE1 does not exhibit significant hydrolytic activity towards cocaine.[5] This guide will present the kinetic data from both perspectives to provide a comprehensive view of the current understanding.

Enzymatic Synthesis of this compound

This compound is formed when ethanol competes with water as the nucleophile during the carboxylesterase-catalyzed processing of cocaine. Instead of hydrolysis, a transesterification reaction occurs, where the methyl group of cocaine is replaced by an ethyl group from ethanol.[1] This reaction is predominantly observed in the liver, where both cocaine and ethanol are metabolized.[6]

Reaction Mechanism

The synthesis of this compound by hCE1 follows a two-step "ping-pong" mechanism characteristic of serine hydrolases.

-

Acylation: The serine residue in the active site of hCE1 attacks the carbonyl carbon of cocaine's methyl ester. This forms a tetrahedral intermediate which then collapses, releasing methanol (B129727) and forming an acyl-enzyme intermediate.

-

Transesterification: An ethanol molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release this compound and regenerate the active enzyme.

In the absence of ethanol, water would act as the nucleophile in the second step, leading to the formation of benzoylecgonine.

Quantitative Data

The following tables summarize the kinetic parameters for the metabolism of cocaine by human carboxylesterases as reported in the literature. The conflicting data regarding the primary enzyme responsible for cocaine metabolism are presented for a comprehensive overview.

Table 1: Kinetic Parameters for Cocaine Metabolism by Human Carboxylesterases

| Enzyme | Substrate | Product | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| hCE1 | Cocaine | Benzoylecgonine | 116 | 0.058 | 8.3 | [7][8] |

| hCE2 | Cocaine | Ecgonine Methyl Ester | 202 | - | - | [5] |

Note: A specific kcat value for the transesterification reaction forming this compound is not consistently reported in the literature. The data for hCE1 primarily reflects its hydrolytic activity. The absence of a kcat value for hCE2 with cocaine in the cited literature prevents the calculation of its catalytic efficiency.

Table 2: Inhibition Constants (Ki) for Cocaine and its Metabolites with hCE1

| Compound | Ki (µM) | Reference |

| (R)-(-)-Cocaine | 1.3 | [9] |

| This compound | 11 | [9] |

| Benzoylecgonine | >1000 | [9] |

Note: The lower Ki value for cocaine compared to this compound suggests a higher binding affinity of the parent drug to hCE1.

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis and quantification of this compound.

In Vitro this compound Synthesis Assay using Human Liver Microsomes

This protocol is adapted from methodologies described for studying carboxylesterase activity.[10]

Objective: To determine the kinetics of this compound formation from cocaine and ethanol using human liver microsomes.

Materials:

-

Human liver microsomes (commercially available)

-

Cocaine hydrochloride

-

Ethanol (200 proof)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Internal standard (e.g., propylbenzoylecgonine)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC system with UV detector or a mass spectrometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (to final volume of 200 µL)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

Ethanol (final concentrations ranging from 10 to 100 mM)

-

Cocaine (final concentrations ranging from 50 to 1000 µM)

-

-

Pre-incubation: Pre-incubate the reaction mixture without cocaine at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add cocaine to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15, 30, 60 minutes) ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Quantification of this compound by HPLC

This protocol is a general guideline based on established methods for analyzing cocaine and its metabolites.[11]

Instrumentation:

-

HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

UV detector set at 235 nm

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient elution: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compounds of interest. A typical gradient might be from 10% to 70% B over 20 minutes.

-

Flow rate: 1.0 mL/min

Analysis:

-

Inject the prepared sample supernatant onto the HPLC system.

-

Identify and quantify the this compound peak based on its retention time and comparison to a standard curve.

-

Calculate the rate of this compound formation (e.g., in nmol/min/mg of microsomal protein).

-

Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry offers high sensitivity and specificity for the quantification of cocaine and its metabolites.[12]

Sample Preparation:

-

Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge to extract cocaine, this compound, and other metabolites from the reaction mixture.

-

Derivatization: For the analysis of benzoylecgonine, derivatization is often required to improve its chromatographic properties. A common method is esterification with pentafluoropropanol (B8783277) (PFPOH) and pentafluoropropionic anhydride (B1165640) (PFPA).[12] this compound and cocaine can often be analyzed without derivatization.

-

Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent like ethyl acetate.

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of around 150°C, ramped up to approximately 280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the in vitro synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound by carboxylesterases is a critical area of study for understanding the enhanced toxicity and addictive potential associated with the co-abuse of cocaine and ethanol. While hCE1 has traditionally been implicated as the primary enzyme in this transesterification reaction, recent evidence suggests a more complex interplay, with hCE2 potentially playing a more significant role in overall cocaine metabolism than previously understood. This technical guide provides researchers with the foundational knowledge and detailed methodologies to further investigate this important metabolic pathway. The provided protocols for in vitro synthesis and quantification, along with the summarized kinetic data, serve as a valuable resource for designing and conducting experiments aimed at elucidating the precise mechanisms and enzymatic players in this compound formation. Further research is warranted to resolve the existing controversies and to fully characterize the kinetics of this clinically significant biotransformation.

References

- 1. This compound Synthesis and Pathophysiology - Proteopedia, life in 3D [proteopedia.org]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human liver carboxylesterase hCE-1: binding specificity for cocaine, heroin, and their metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of this compound (ethylcocaine) formation by human tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of a human liver cocaine carboxylesterase that catalyzes the production of benzoylecgonine and the formation of this compound from alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo pharmacokinetics and in vitro production of this compound in pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. uknowledge.uky.edu [uknowledge.uky.edu]

The Invisible Culprit: A Technical History of Cocaethylene's Discovery in Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex world of toxicology, the interaction of substances can lead to the formation of novel, and often more dangerous, compounds. Such is the case with cocaethylene, a pharmacologically active metabolite formed in the body exclusively through the concurrent use of cocaine and ethanol (B145695). This technical guide delves into the history of this compound's discovery, tracing the scientific journey from its initial synthesis to its identification as a significant contributor to the toxicity of combined cocaine and alcohol abuse. We will explore the key experiments, analytical methodologies, and the researchers who first brought this hidden danger to light, providing a comprehensive resource for professionals in toxicology and drug development.

A Timeline of Discovery: From Synthesis to Toxicological Significance

While first synthesized in 1885, the toxicological relevance of this compound remained unknown for nearly a century. It wasn't until the late 1970s and early 1980s that the scientific community began to unravel the mystery of this unique metabolite. The timeline below highlights the key milestones in its discovery.

Table 1: Historical Timeline of this compound Discovery

| Year | Key Finding | Researchers/Institution | Significance |

| 1885 | First chemical synthesis of this compound. | Not specified in initial toxicological literature. | Established the chemical existence of the compound. |

| 1979 | Initial observations of unusual side effects in individuals consuming cocaine and alcohol concurrently. | N/A | Sparked initial inquiries into the potential for a unique interaction. |

| Late 1980s | First identification of this compound in post-mortem samples of individuals with a history of cocaine and alcohol use. | Hearn, W.L., Mash, D.C., et al. (University of Miami School of Medicine) | Confirmed the in-vivo formation of this compound in humans. |

| 1991 | Publication of seminal papers characterizing this compound's pharmacology and toxicology. | Hearn, W.L., Mash, D.C., Jatlow, P., Perez-Reyes, M. et al. | Established this compound as a bioactive metabolite with significant toxicological implications. |

The Birth of a Metabolite: Hepatic Transesterification

The formation of this compound is a unique metabolic process occurring primarily in the liver. When both cocaine and ethanol are present, a portion of cocaine undergoes transesterification, a process where the methyl ester group of cocaine is exchanged for an ethyl group from ethanol. This reaction is catalyzed by the hepatic enzyme carboxylesterase 1 (hCE1).[1]

Normally, cocaine is metabolized via hydrolysis into two main inactive metabolites: benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[2] The presence of ethanol, however, provides an alternative substrate for hCE1, leading to the formation of this compound.

Below is a diagram illustrating the metabolic fate of cocaine in the presence and absence of ethanol.

The First Identification: Key Experiments and Methodologies

The definitive identification of this compound in human samples was a landmark achievement in toxicology. Pioneering work in the late 1980s and early 1990s by researchers such as W.L. Hearn and D.C. Mash at the University of Miami School of Medicine, and Peter Jatlow at Yale University School of Medicine, was instrumental.[3][4] Their studies typically involved the analysis of post-mortem tissues from individuals with a documented history of concurrent cocaine and alcohol use.

Experimental Protocols: A Glimpse into Early Analytical Toxicology

The primary analytical technique used in the initial discovery and quantification of this compound was Gas Chromatography-Mass Spectrometry (GC-MS). The general workflow for these early studies is outlined below.

A more detailed, though generalized, protocol based on the methodologies of the time is as follows:

-

Sample Preparation: Post-mortem samples (blood, liver, brain tissue) were homogenized.

-

Extraction: A solid-phase or liquid-liquid extraction was performed to isolate the analytes of interest from the biological matrix. This step was crucial for removing interfering substances.

-

Derivatization: To improve the chromatographic properties of the analytes, a derivatization step, such as silylation, was often employed. This process increases the volatility and thermal stability of the compounds.

-

GC-MS Analysis: The extracted and derivatized sample was injected into a gas chromatograph, where the compounds were separated based on their boiling points and affinity for the stationary phase. The separated compounds then entered the mass spectrometer, where they were ionized and fragmented. The resulting mass spectrum provided a unique "fingerprint" for each compound, allowing for definitive identification and quantification.

Quantitative Findings from Early Post-Mortem Studies

The initial studies not only identified this compound but also quantified its presence in various tissues, often at concentrations comparable to or even exceeding those of cocaine.[3] These findings were critical in establishing the significant in-vivo production of this metabolite.

Table 2: Representative this compound Concentrations in Post-Mortem Samples (Late 1980s - Early 1990s)

| Tissue | This compound Concentration Range (ng/mL or ng/g) | Cocaine Concentration Range (ng/mL or ng/g) | Reference |

| Blood | 5 - 390 | 5 - 4,088 | [5] |

| Liver | Often higher than blood concentrations | Often higher than blood concentrations | [3] |

| Brain | Variable, but detected | Variable, but detected | [3] |

Note: These are representative ranges from early studies and can vary significantly based on individual factors such as dosage, time of ingestion, and metabolism.

Unraveling the Pharmacological Impact: Signaling Pathways

Subsequent research focused on understanding the pharmacological mechanisms of this compound and how they contribute to its toxicity. It was discovered that, like cocaine, this compound is a potent inhibitor of the dopamine (B1211576) transporter (DAT), leading to an increase in synaptic dopamine levels and a prolonged euphoric effect.[3][6] However, this compound exhibits a higher affinity for the DAT than cocaine.[2] It also affects the serotonin (B10506) and norepinephrine (B1679862) transporters, though to a lesser extent than cocaine.[2]

Furthermore, this compound was found to be a potent blocker of cardiac sodium channels, an action that contributes to its significant cardiotoxicity and the increased risk of sudden death associated with combined cocaine and alcohol use.[7][8]

The following diagram illustrates the interaction of this compound with the dopamine transporter.

Conclusion

The discovery of this compound in toxicology is a compelling example of how the interaction of commonly abused substances can lead to the formation of a novel and more dangerous compound. The pioneering work of researchers in the late 1980s and early 1990s, utilizing analytical techniques like GC-MS, was crucial in identifying and quantifying this metabolite in human tissues. Their findings revealed that this compound is not merely a benign byproduct but a potent psychoactive substance with significant cardiotoxic effects. This historical understanding of this compound's discovery continues to inform clinical toxicology, forensic science, and the development of strategies to mitigate the harms of polysubstance abuse. For researchers and drug development professionals, the story of this compound serves as a critical reminder of the importance of investigating drug interactions and their metabolic consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a unique cocaine metabolite displays high affinity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: pharmacologic activity and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. This compound: When Cocaine and Alcohol Are Taken Together - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.nova.edu [scholars.nova.edu]

- 8. This compound, a metabolite of cocaine and ethanol, is a potent blocker of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Cocaethylene's Affinity for the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of cocaethylene's binding affinity for the dopamine (B1211576) transporter (DAT). This compound, a unique metabolite formed in the body when cocaine and ethanol (B145695) are used concurrently, exhibits a potent interaction with the DAT, a key protein in the regulation of dopaminergic neurotransmission. This document summarizes the quantitative binding data, details the experimental protocols used to ascertain these values, and provides visual representations of the underlying molecular interactions and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in the fields of neuropharmacology, addiction science, and drug development.

Introduction

The concurrent use of cocaine and ethanol is a common pattern of substance abuse, leading to the formation of a distinct, pharmacologically active metabolite known as this compound. This compound is synthesized in the liver through a transesterification process and has been shown to possess its own unique psychostimulant and reinforcing properties. A critical aspect of this compound's pharmacological profile is its high affinity for the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. Inhibition of the DAT by substances like cocaine and this compound leads to an increase in extracellular dopamine levels, which is believed to be a primary mechanism underlying their rewarding and addictive effects. Understanding the precise nature of this compound's interaction with the DAT is crucial for elucidating the neurobiological basis of combined cocaine and alcohol abuse and for the development of targeted therapeutic interventions.

Quantitative Binding Affinity Data

In vitro radioligand binding assays have been employed to determine the affinity of this compound for the dopamine transporter, often in direct comparison to cocaine. The seminal work in this area has demonstrated that this compound is equipotent to cocaine in its ability to inhibit the binding of radiolabeled ligands to the DAT.[1][2] The inhibitory constant (Kᵢ), a measure of the affinity of a ligand for a receptor, provides a quantitative basis for this comparison.

| Compound | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| This compound | [³H]Mazindol | Human Striatum | 105 | [1] |

| Cocaine | [³H]Mazindol | Human Striatum | 105 | [1] |

Table 1: Comparative binding affinities of this compound and cocaine for the dopamine transporter.

Experimental Protocols

The determination of the binding affinity of this compound for the dopamine transporter is typically achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the key experiments cited in the literature.

Preparation of Human Striatal Membranes

-

Tissue Acquisition: Postmortem human striatal tissue is obtained in accordance with ethical guidelines and institutional review board approval.

-

Homogenization: The tissue is dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at 40,000 x g for 10 minutes at 4°C.

-

Washing: The resulting pellet is resuspended in fresh buffer and centrifuged again under the same conditions to wash the membranes.

-

Final Preparation: The final pellet is resuspended in the assay buffer to a protein concentration of approximately 100-200 µg per assay tube, as determined by a standard protein assay (e.g., Bradford or BCA method).

[³H]Mazindol Competitive Binding Assay

-

Assay Components:

-

Radioligand: [³H]Mazindol (specific activity ~15-25 Ci/mmol) is used at a final concentration of approximately 5 nM.

-

Competitors: Stock solutions of this compound and cocaine are prepared and serially diluted to achieve a range of concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) with 120 mM NaCl.

-

Non-specific Binding: Defined in the presence of a high concentration of a potent DAT inhibitor, such as 10 µM benztropine (B127874) or 100 µM cocaine.

-

-

Incubation:

-

Assay tubes are prepared containing the prepared striatal membranes, [³H]Mazindol, and varying concentrations of either this compound or cocaine.

-

The total assay volume is typically 250 µL.

-

The tubes are incubated at 4°C for 60 minutes to reach equilibrium.

-

-

Termination and Filtration:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

-

The filters are immediately washed with several volumes of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a suitable scintillation cocktail.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

-

The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the DAT.

-

Mandatory Visualizations

Signaling Pathway

Caption: Dopaminergic synapse showing DAT inhibition by this compound.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship

Caption: Competitive binding of radioligand and competitor to DAT.

Conclusion

The available evidence robustly demonstrates that this compound possesses a high affinity for the dopamine transporter, equipotent to that of cocaine. This potent inhibition of dopamine reuptake is a key neurochemical mechanism that likely contributes to the unique and often more intense subjective effects reported by individuals who co-administer cocaine and ethanol. The detailed experimental protocols and quantitative data presented in this guide provide a foundational understanding for further research into the pharmacology of this compound and its role in the pathophysiology of addiction. This knowledge is essential for the development of novel therapeutic strategies aimed at mitigating the harms associated with combined cocaine and alcohol use.

References

An In-depth Technical Guide on the Core Biochemical Properties of Ethylbenzoylecgonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylbenzoylecgonine, more commonly known as cocaethylene, is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently.[1] It is the ethyl ester of benzoylecgonine (B1201016), structurally similar to cocaine, which is the methyl ester.[1] The presence of ethanol during cocaine metabolism leads to a transesterification process, catalyzed by hepatic carboxylesterases, resulting in the formation of this compound instead of the usual hydrolysis that produces inactive metabolites.[1] This document provides a comprehensive overview of the core biochemical properties of ethylbenzoylecgonine, including its physicochemical characteristics, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to determine these properties.

Physicochemical Properties

Ethylbenzoylecgonine is a tropane (B1204802) alkaloid with distinct physical and chemical characteristics that influence its biological activity and detection.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃NO₄ | [1][2] |

| Molecular Weight | 317.4 g/mol | [2] |

| IUPAC Name | ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | [1][2] |

| CAS Registry Number | 529-38-4 | [1][3] |

| Melting Point | 105-145°C (for mixed hydrate) | [3] |

| Physical Description | White hygroscopic solid | [3] |

| Solubility | Soluble in water | [3] |

Pharmacokinetics

The pharmacokinetic profile of this compound is similar in some respects to cocaine but with important differences that contribute to its unique toxicological profile.

| Parameter | Description | Value/Observation | Reference |

| Formation | Formed in the liver via transesterification of cocaine in the presence of ethanol, catalyzed by carboxylesterases. | - | [1][4] |

| Metabolism | A major metabolite of this compound is benzoylecgonine (BE).[4] | Benzoylecgonine is formed by the hydrolysis of this compound, a process in which carboxylesterases play a significant role.[4] | [4] |

| Clearance | The clearance of this compound is approximately 0.79 +/- 0.16 L/min. | The clearance of both cocaine and this compound is reduced by about 20% when administered with ethanol. | [4] |

| Volume of Distribution | The volume of distribution for this compound is 2.7 +/- 0.47 L/kg. | - | [4] |

| Detection Window | Can be detected in urine after concurrent use of cocaine and ethanol. | - | [3] |

Pharmacodynamics

This compound is a pharmacologically active compound with effects similar to cocaine, but with some distinct properties.[1][5]

| Property | Description | Value/Observation | Reference |

| Mechanism of Action | Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). | It has a higher affinity for the dopamine (B1211576) transporter than cocaine but a lower affinity for the serotonin (B10506) and norepinephrine (B1679862) transporters. | [1] |

| Effects | Produces stimulant, euphoriant, anorectic, sympathomimetic, and local anesthetic effects.[1] | It is considered to have a longer duration of action than cocaine.[1] Studies in rats have shown it to be approximately equipotent to cocaine in its effects on schedule-controlled responding.[5] | [1][5] |

| Toxicity | Associated with increased cardiotoxicity compared to cocaine alone. | Benzoylecgonine, a metabolite of both cocaine and this compound, is a potent vasoconstrictor, potentially more so than cocaine itself.[6][7][8] | [6][7][8] |

Signaling Pathways and Metabolic Fate

The metabolism of cocaine and the formation of this compound involve several key enzymatic pathways primarily in the liver.

Metabolic Pathway of Cocaine and Formation of this compound

dot

Caption: Metabolic pathways of cocaine and the formation of this compound.

Experimental Protocols

The determination of the biochemical properties of ethylbenzoylecgonine relies on various analytical and experimental techniques.

Quantification in Biological Matrices

Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify cocaine, this compound, and their metabolites in plasma and urine.

Protocol Summary:

-

Sample Preparation (Plasma): Employ successive liquid-liquid extractions to separate polar and nonpolar compounds.

-

Sample Preparation (Urine): Utilize a liquid-liquid extraction followed by solid-phase extraction (SPE) using C18 cartridges.

-

Chromatography: Inject the processed samples into two separate HPLC columns (e.g., C8 and C18) for the separation of polar and nonpolar analytes.

-

Detection: Monitor the column effluent using a UV detector at 235 nm.

-

Quantification: Generate linear standard curves over a concentration range of 25 to 1000 ng/mL for plasma and 5 to 250 ng/mL for urine. The limits of quantitation are typically around 25 ng/mL for nonpolar and 50 ng/mL for polar compounds in plasma.[9]

Determination of Binding Affinity

Method: Radioligand Binding Assays

Objective: To determine the affinity of this compound for monoamine transporters.

Protocol Summary:

-

Tissue Preparation: Prepare membrane homogenates from specific brain regions (e.g., striatum for dopamine transporters) of laboratory animals (e.g., rats).

-

Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for the dopamine transporter) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This Kᵢ value represents the binding affinity of this compound for the transporter.

Experimental Workflow for In Vitro Metabolism Studies

dot

Caption: Workflow for studying in vitro metabolism of ethylbenzoylecgonine.

Conclusion

Ethylbenzoylecgonine is a significant metabolite in the context of concurrent cocaine and alcohol use, possessing unique pharmacokinetic and pharmacodynamic properties that distinguish it from cocaine. Its formation prolongs the euphoric and toxic effects, particularly on the cardiovascular system. A thorough understanding of its biochemical properties, as outlined in this guide, is crucial for researchers and clinicians in the fields of toxicology, pharmacology, and drug development to better address the complex challenges posed by polydrug abuse.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H23NO4 | CID 644006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of cocaine and ethylcocaine on schedule-controlled responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Sub-lethal toxicity and elimination of the cocaine metabolite, benzoylecgonine: a narrative review - Wang - Annals of Palliative Medicine [apm.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of cocaine, this compound (ethylcocaine), and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigations into Cocaethylene Neurobiology: A Technical Guide

December 2025

Abstract

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently. This whitepaper provides a detailed technical overview of the preliminary investigations into the neurobiology of this compound. It is intended for researchers, scientists, and drug development professionals. The document covers the synthesis, pharmacokinetics, and pharmacodynamics of this compound, with a particular focus on its interaction with monoamine transporters. Furthermore, it delves into the current understanding of this compound's neurotoxic effects, including the induction of oxidative stress and apoptosis in neuronal cells. Quantitative data from key studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for foundational research techniques in this field, such as in vivo microdialysis, radioligand binding assays, and neuronal apoptosis assays, are also provided. Visual diagrams generated using Graphviz are included to illustrate key metabolic and signaling pathways, as well as experimental workflows.

Introduction

The concurrent use of cocaine and ethanol is a common pattern of substance abuse. This combination leads to the formation of a unique, pharmacologically active metabolite, this compound, through a transesterification process in the liver catalyzed by carboxylesterases.[1][2] this compound is not a natural alkaloid of the coca leaf and is only produced when both substances are present in the body.[3] Its presence in biological samples is a definitive marker of combined cocaine and alcohol consumption.[3]

From a neurobiological perspective, this compound is significant due to its potent effects on the central nervous system. Like its parent compound, cocaine, this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] However, it exhibits a distinct pharmacological profile, most notably a higher potency at the dopamine (B1211576) transporter and a longer duration of action, which is thought to contribute to the enhanced euphoria and reinforcing effects reported by users.[3][4] This heightened and prolonged activity also raises concerns about its potential for increased toxicity compared to cocaine alone. Indeed, studies have associated this compound with a significantly elevated risk of immediate death and other adverse effects.[2] This guide aims to synthesize the current preliminary research on the neurobiology of this compound, providing a foundation for further investigation and drug development efforts.

Synthesis and Metabolism

The formation of this compound occurs primarily in the liver. When both cocaine and ethanol are present, the hepatic enzyme carboxylesterase 1 (hCE1) catalyzes a transesterification reaction, substituting the methyl group of cocaine with an ethyl group from ethanol.[1] This metabolic pathway competes with the normal hydrolysis of cocaine into its inactive metabolites, benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[1]

Pharmacodynamics

This compound's primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, this compound increases the synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively.

Monoamine Transporter Binding Affinity

In vitro binding studies have demonstrated that this compound has a pharmacological profile similar, but not identical, to cocaine.[4] Notably, this compound is equipotent to cocaine in its ability to inhibit the binding of ligands to the dopamine transporter.[1][4] However, it is reported to be significantly less potent than cocaine at the serotonin transporter.[3] This increased selectivity for the dopamine transporter may underlie the enhanced euphoric and reinforcing properties of combined cocaine and alcohol use.[3][4]

Table 1: Comparative Binding Affinities (Ki) of Cocaine and this compound for Monoamine Transporters

| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

| Cocaine | ~230 | ~740 | ~480 |

| This compound | Equipotent to Cocaine | Data Not Available (reported to be far less potent) | Data Not Available |

Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have provided quantitative data on the effects of this compound on extracellular neurotransmitter levels. Intravenous administration of this compound leads to a significant increase in dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.

Table 2: Effects of Intravenous this compound and Cocaine on Extracellular Neurotransmitter Levels in the Rat Brain

| Compound | Brain Region | Neurotransmitter | Peak Increase in Extracellular Levels (% of Baseline) |

| This compound | Nucleus Accumbens | Dopamine | ~400% |

| Cocaine | Nucleus Accumbens | Dopamine | ~400% |

| This compound | Striatum | Serotonin | No significant effect |

| Cocaine | Striatum | Serotonin | ~200% |

Data from Bradberry et al. (1993)[5]

These findings further support the notion that this compound is more selective for the dopaminergic system compared to cocaine, which may have implications for its addictive potential and neurotoxic profile.

Neurotoxicity

The co-use of cocaine and alcohol, leading to the formation of this compound, has been associated with increased toxicity, including a higher risk of sudden death.[2] While the exact mechanisms of this compound's neurotoxicity are still under investigation, preliminary evidence suggests the involvement of oxidative stress and apoptosis.

Oxidative Stress

Cocaine administration has been shown to induce oxidative stress in various brain regions by increasing the production of reactive oxygen species (ROS) and altering the balance of endogenous antioxidant systems. This oxidative stress can lead to cellular damage and has been implicated in the neurotoxic effects of the drug. Given the structural and functional similarities between cocaine and this compound, it is plausible that this compound also induces neurotoxicity through the generation of oxidative stress.

Neuronal Apoptosis

Studies on cocaine have demonstrated its ability to induce apoptosis, or programmed cell death, in neuronal cells.[6][7] This process is characterized by cell shrinkage, chromatin condensation, and DNA fragmentation. The apoptotic cascade initiated by cocaine may involve the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. While direct evidence for this compound-induced neuronal apoptosis is limited, the findings from cocaine studies provide a strong rationale for investigating this as a key mechanism of this compound's neurotoxicity.

Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of a live animal following the administration of this compound.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for a specified period.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

-

Sample Collection:

-

Collect baseline dialysate samples before drug administration.

-

Administer this compound (e.g., intravenously).

-

Continue collecting dialysate samples at regular intervals post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue or cells expressing the transporter of interest in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the transporter (e.g., [3H]mazindol for DAT), and varying concentrations of unlabeled this compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Wash the filters to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Neuronal Apoptosis Assay

Objective: To assess the ability of this compound to induce apoptosis in neuronal cells.

Methodology:

-

Cell Culture:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

-

Treatment:

-

Expose the cells to varying concentrations of this compound for a specified duration.

-

-

Apoptosis Detection:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

Fix and permeabilize the cells.

-

Incubate with a solution containing TdT enzyme and fluorescently labeled dUTP to label the fragmented DNA characteristic of apoptosis.

-

-

Hoechst Staining:

-

Stain the cells with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic nuclei will appear condensed and brightly stained.

-

-

-

Microscopy and Quantification:

-

Visualize the stained cells using a fluorescence microscope.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Conclusion and Future Directions

Preliminary investigations into the neurobiology of this compound have revealed it to be a potent and selective dopamine reuptake inhibitor with a longer duration of action than its parent compound, cocaine. These properties likely contribute to the enhanced psychoactive effects and increased abuse liability associated with the concurrent use of cocaine and alcohol. Furthermore, emerging evidence suggests that this compound may exert significant neurotoxic effects, potentially through mechanisms involving oxidative stress and neuronal apoptosis.

Despite these initial findings, there remain significant gaps in our understanding of this compound's neurobiology. Future research should prioritize:

-

Quantitative determination of the binding affinities (Ki) of this compound for the serotonin and norepinephrine transporters to provide a complete picture of its pharmacodynamic profile.

-

In-depth in vitro studies to elucidate the concentration-dependent neurotoxic effects of this compound on various neuronal populations and to identify the specific molecular pathways involved in apoptosis and oxidative stress.

-

Further in vivo studies to investigate the long-term neuroadaptations and behavioral consequences of chronic this compound exposure.

A more comprehensive understanding of the neurobiological mechanisms underlying the actions of this compound is crucial for the development of effective prevention and treatment strategies for individuals who engage in the dangerous practice of combining cocaine and alcohol. This knowledge will also be invaluable for drug development professionals seeking to design novel therapeutics with improved safety and efficacy profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. An overview of this compound, an alcohol-derived, psychoactive, cocaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a unique cocaine metabolite displays high affinity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cocaine and this compound: microdialysis comparison of brain drug levels and effects on dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cocaine Causes Apoptotic Death in Rat Mesencephalon and Striatum Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cocaine exposure in vitro induces apoptosis in fetal locus coeruleus neurons by altering the Bax/Bcl-2 ratio and through caspase-3 apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Hepatic Enzymes in Cocaethylene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concurrent consumption of cocaine and ethanol (B145695) presents a significant toxicological challenge due to the hepatic formation of a unique, pharmacologically active metabolite, cocaethylene. This technical guide provides an in-depth exploration of the enzymatic processes governing this compound metabolism within the liver. We will dissect the key roles of human carboxylesterases and cytochrome P450 enzymes, present quantitative kinetic data, detail relevant experimental protocols, and visualize the intricate metabolic and signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of substance abuse, drug metabolism, and therapeutic development.

Introduction

The co-abuse of cocaine and ethanol is a prevalent global issue, leading to enhanced cardiotoxicity and neurotoxicity compared to the use of either substance alone.[1] This heightened toxicity is largely attributed to the formation of this compound (ethylbenzoylecgonine) in the liver.[2] Under normal physiological conditions, cocaine is primarily hydrolyzed by hepatic carboxylesterases into inactive metabolites, namely benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.[2] However, in the presence of ethanol, a portion of cocaine undergoes a transesterification reaction, substituting the methyl group with an ethyl group to form this compound.[2][3] This guide elucidates the critical role of hepatic enzymes in this metabolic diversion and the subsequent fate of this compound in the body.

Metabolic Pathways of this compound

The formation and subsequent metabolism of this compound involve a series of enzymatic reactions predominantly occurring in the liver. The primary pathways are catalyzed by carboxylesterases and cytochrome P450 (CYP) enzymes.

Formation of this compound via Transesterification

The synthesis of this compound is a direct consequence of the competition between hydrolysis and transesterification of cocaine in the presence of ethanol, catalyzed by human carboxylesterase 1 (hCE1).[1]

Hydrolysis of this compound

This compound, being structurally similar to cocaine, is also a substrate for carboxylesterases. It can be hydrolyzed to benzoylecgonine, the same metabolite produced from cocaine hydrolysis.[4]

Oxidative Metabolism by Cytochrome P450

Both cocaine and this compound can undergo N-demethylation by cytochrome P450 enzymes, primarily CYP3A4, to form norcocaine (B1214116) and northis compound (B1195793), respectively.[5][6] These metabolites are known to be hepatotoxic.[7]

Key Hepatic Enzymes in this compound Metabolism

Human Carboxylesterases (hCE)

Two major carboxylesterases are present in the human liver: hCE1 and hCE2.

-

hCE1 (CES1): This is the primary enzyme responsible for the transesterification of cocaine with ethanol to form this compound.[1] It also hydrolyzes cocaine to benzoylecgonine.[8]

-

hCE2 (CES2): While hCE1 is more efficient at cocaine's methyl ester hydrolysis, hCE2 is involved in the hydrolysis of the benzoyl ester of cocaine to form ecgonine methyl ester.[8] Its role in direct this compound metabolism is less defined but it is presumed to contribute to its hydrolysis.

Cytochrome P450 (CYP) Enzymes

-

CYP3A4: This is the main CYP isoform involved in the oxidative metabolism of both cocaine and this compound, leading to the formation of their respective N-demethylated metabolites, norcocaine and northis compound.[6] These metabolites are associated with significant hepatotoxicity.[7]

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters for the key enzymatic reactions in this compound metabolism.

Table 1: Kinetic Parameters for this compound Formation in Hepatic Microsomes

| Species | Substrate (Cocaine) Km (mM) | Vmax (pmol/min/mg protein) | Reference |

| Human | 0.56 ± 0.08 | 60 ± 3 | [9] |

| Dog | 0.97 ± 0.07 | 233 ± 6 | [9] |

| Rat | 0.53 ± 0.04 | 390 ± 9 | [9] |

Table 2: Kinetic Parameters for Purified Human Liver Carboxylesterase (hCE1)

| Substrate | Km (µM) | Reference |

| Cocaine | 116 | [10][11] |

| Ethanol | 43,000 | [10] |

Table 3: Kinetic Parameters for Hydrolysis by Human Butyrylcholinesterase (BChE) and its Mutants

| Enzyme | Substrate | kcat (min-1) | KM (µM) | kcat/KM (M-1min-1) | Reference |

| Wild-type BChE | This compound | 3.3 | 7.5 | 4.40 x 105 | [12] |

| E12-7 Mutant | This compound | 3600 | 9.5 | 3.79 x 108 | [12] |

| E12-7 Mutant | Northis compound | 210 | 6.6 | 3.18 x 107 | [13] |

Experimental Protocols

Purification of Human Liver Carboxylesterases

This protocol describes a general procedure for the purification of hCE1 and hCE2 from human liver tissue.[14]

-

Homogenization: Frozen human liver tissue is homogenized in a buffer containing protease inhibitors (e.g., PMSF, benzamidine) and a detergent (e.g., Triton X-100).

-

Centrifugation: The homogenate is subjected to ultracentrifugation to obtain the liver supernatant (cytosolic fraction).

-

Chromatography: The supernatant is then subjected to a series of chromatographic steps:

-

Ion-Exchange Chromatography: To separate proteins based on charge.

-

Affinity Chromatography: Using a ligand such as Concanavalin A-Sepharose to bind glycoproteins like carboxylesterases.

-

Gel Filtration: To separate proteins based on size.

-

-

Purity Assessment: The purity of the isolated enzymes is assessed by SDS-PAGE.

In Vitro Metabolism Assay using Hepatic Microsomes

This protocol outlines a typical in vitro experiment to study the metabolism of this compound using liver microsomes.[9][15]

-

Preparation of Microsomes: Hepatic microsomes are prepared from liver tissue by differential centrifugation.

-

Incubation Mixture: The incubation mixture typically contains:

-

Hepatic microsomes (as the enzyme source)

-

This compound (substrate)

-

NADPH-generating system (for CYP-mediated reactions)

-

Phosphate buffer (to maintain pH)

-

-

Incubation: The reaction is initiated by adding the substrate and incubated at 37°C.

-

Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: The samples are then analyzed for the presence of metabolites using HPLC or GC-MS.

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the simultaneous quantification of cocaine, this compound, and their metabolites in biological samples.[16][17][18] The method typically involves solid-phase extraction for sample cleanup followed by chromatographic separation on a C8 or C18 column.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for the analysis of these compounds.[19][20] Derivatization of the analytes is often required to improve their volatility and chromatographic properties.

Impact on Signaling Pathways

This compound, similar to cocaine, exerts its primary pharmacological effects by interacting with the dopamine (B1211576) transporter (DAT) in the brain.[21] This interaction leads to a cascade of downstream signaling events.

By blocking the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to prolonged stimulation of postsynaptic dopamine receptors.[21][22] This sustained signaling through pathways involving protein kinase A (PKA) and DARPP-32 ultimately alters gene expression and contributes to the reinforcing and addictive properties of the substance.[23]

Conclusion

The metabolism of this compound is a complex process orchestrated primarily by hepatic carboxylesterases and cytochrome P450 enzymes. The formation of this unique metabolite significantly alters the toxicological profile of cocaine when co-ingested with ethanol. A thorough understanding of the enzymatic kinetics, metabolic pathways, and downstream signaling effects is crucial for developing effective diagnostic and therapeutic strategies to address the health consequences of concurrent cocaine and alcohol abuse. This guide provides a foundational resource for professionals dedicated to advancing research in this critical area of public health.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cocaine and this compound: effects on extracellular dopamine in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Effects of ethanol on cocaine metabolism: formation of this compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cocaine metabolism in human fetal and adult liver microsomes is related to cytochrome P450 3A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo characterization of toxicity of northis compound and norcocaine identified as the most toxic cocaine metabolites in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound formation in rat, dog, and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of a human liver cocaine carboxylesterase that catalyzes the production of benzoylecgonine and the formation of this compound from alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic characterization of human butyrylcholinesterase mutants for hydrolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic activities of cocaine hydrolases against the most toxic cocaine metabolite northis compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. arch.ies.gov.pl [arch.ies.gov.pl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An assay for this compound and other cocaine metabolites in liver using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Analysis of cocaine, benzoylecgonine, and this compound in urine by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and this compound from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 21. This compound: When Cocaine and Alcohol Are Taken Together - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Electrophysiological effects of this compound, cocaine, and ethanol on dopaminergic neurons of the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Beyond the Usual Suspects: An In-Depth Technical Guide to the Molecular Targets of Cocaethylene Beyond Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol (B145695) are consumed concurrently[1][2][3]. While its potent inhibition of monoamine transporters, similar to cocaine, is well-documented, a growing body of evidence reveals that this compound's complex pharmacological profile extends to a range of other molecular targets. These interactions, particularly with ion channels and G-protein coupled receptors (GPCRs), contribute significantly to its unique and often more severe cardiotoxic and neurotoxic effects compared to cocaine alone[4]. This technical guide provides a comprehensive exploration of these non-transporter molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

Quantitative Data on Molecular Target Interactions

The following tables summarize the known quantitative data for this compound's interactions with molecular targets beyond the monoamine transporters.

Table 1: Interaction of this compound with Voltage-Gated Ion Channels

| Target | Species | Preparation | Assay Method | Parameter | Value | Reference |

| hERG Potassium Channel | Human | tsA201 cells | Whole-cell patch clamp | IC₅₀ | 4.0 µM | O'Leary, 2002 |

| Cardiac Sodium Channel (inactivated state) | Guinea Pig | Ventricular myocytes | Whole-cell patch clamp | Kᵢ | 5.1 ± 0.6 µM | Xu et al., 1994 |

Table 2: Effects of this compound on Intracellular Calcium

| Effect | Species | Preparation | Assay Method | Parameter | Value | Reference |

| Reduction in peak intracellular Ca²⁺ | Ferret | Cardiac myocytes | Fluorescence microscopy with Indo-1 | EC₅₀ | 1.0 µM | Zheng et al., 1996 |

Table 3: Interaction of this compound with G-Protein Coupled Receptors (GPCRs)

| Target | Species | Preparation | Effect | Potency | Reference |

| Muscarinic Receptors | Rat | Brain | Inhibition of [³H]telenzepine binding and carbachol-stimulated phosphoinositide metabolism | More potent inhibitor than cocaine | Rius et al., 1994 |

Note: Specific Kᵢ or IC₅₀ values for this compound at individual GPCR subtypes are not yet well-documented in publicly available literature. The inhibitory effects on dopaminergic and serotonergic pathways appear to be largely indirect, mediated by transporter inhibition.

Signaling Pathways and Molecular Mechanisms

This compound's interaction with its non-transporter targets triggers a cascade of intracellular signaling events, contributing to its distinct toxicological profile.

Disruption of Cardiac Action Potential

This compound's blockade of cardiac ion channels directly impacts cardiac electrophysiology. Its inhibition of the hERG potassium channel delays repolarization of the cardiac action potential, while its high-affinity binding to inactivated sodium channels slows conduction. These combined effects can lead to QT prolongation and an increased risk of life-threatening arrhythmias.

Altered Intracellular Calcium Homeostasis

This compound has been shown to decrease the availability of intracellular calcium in cardiac myocytes, which can lead to a negative inotropic effect (reduced contractility). This is, at least in part, responsible for the direct cardiodepressant effects observed with this compound.

Induction of Oxidative Stress

Studies have indicated that this compound, similar to cocaine, can induce the production of reactive oxygen species (ROS) in hepatocytes. This is thought to be mediated by the interaction of this compound with cytochrome P-450 enzymes. The resulting oxidative stress can lead to cellular damage and contribute to the hepatotoxicity associated with concurrent cocaine and alcohol use.

References

- 1. This compound: When Cocaine and Alcohol Are Taken Together - PubMed [pubmed.ncbi.nlm.nih.gov]